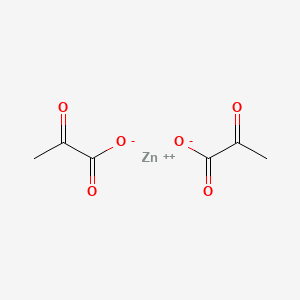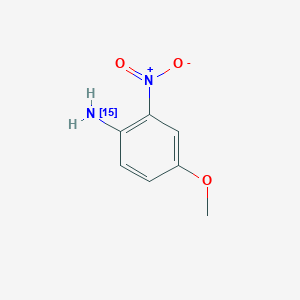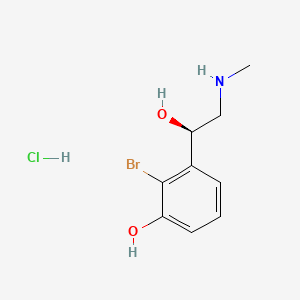
(R)-2-Brom-Phenylephrin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-Bromo Phenylephrine Hydrochloride” is an adrenergic agent, which functions as a β-receptor sympathomimetic drug . It is chemically related to adrenaline and ephedrine .
Synthesis Analysis
An asymmetric synthesis of “®-2-Bromo Phenylephrine Hydrochloride” has been developed with high enantiomeric excess based on hydrolytic kinetic resolution of a styrene oxide derivative using (R,R)-SalenCoIIIOAc complex . An efficient method for the synthesis of enantiomerically pure ®-phenylephrine hydrochloride has been reported . A new method for the synthesis of ®-phenylephrine hydrochloride using CBS reduction has also been presented .Molecular Structure Analysis
The molecular formula of “®-2-Bromo Phenylephrine Hydrochloride” is C9H13NO2.ClH . The molecular weight is 203.66 g/mol . The InChI is InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 .Chemical Reactions Analysis
The thermal decomposition processes of “®-2-Bromo Phenylephrine Hydrochloride” in nitrogen (N2) and air atmosphere were investigated by multiple scanning rate method ranged from 300 to 950 K under 0.1 MPa . The thermal decomposition process in N2 could be divided into three stages according to breaking of chemical bond, while thermal decomposition process in air was more complex .Physical And Chemical Properties Analysis
“®-2-Bromo Phenylephrine Hydrochloride” is an odorless white microcrystalline powder . It has a bitter taste and the pH of a 1% aqueous solution is about 5 .Wissenschaftliche Forschungsanwendungen
Studien zur thermischen Stabilität und Thermodynamik
(R)-2-Brom-Phenylephrin-Hydrochlorid wurde in Studien zur thermischen Stabilität, Thermodynamik und Kinetik eingesetzt . Diese Studien haben die thermischen Zersetzungsprozesse der Verbindung in Stickstoff- und Luftatmosphäre untersucht . Die Ergebnisse dieser Studien sind entscheidend für das Verständnis der Stabilität der Verbindung unter verschiedenen Bedingungen, was Aufschluss über die Lagerungs- und Handhabungsprozesse geben kann .
Pharmakologische Forschung
Diese Verbindung ist ein bekannter α1-Adrenozeptor-Agonist . Es wurde in der pharmakologischen Forschung eingesetzt, um seine Auswirkungen auf verschiedene biologische Systeme zu untersuchen. Zum Beispiel wurde es verwendet, um seine Auswirkungen auf die Kontraktionsraten von Kardiomyozyten zu untersuchen .
3. Herstellung und Kultivierung von Kardiomyozyten und Fibroblasten this compound wurde bei der Herstellung und Kultivierung von Kardiomyozyten und Fibroblasten verwendet . Diese Anwendung ist wichtig in der kardiovaskulären Forschung, da das Verständnis des Verhaltens dieser Zellen Einblicke in die Herzfunktion und -erkrankungen liefern kann .
Stimulation von Myokardschnitten
Diese Verbindung wurde verwendet, um Myokardschnitte zu stimulieren, um die Kontraktion der Schnitte zu messen . Diese Anwendung ist entscheidend in der kardiovaskulären Forschung, insbesondere in Studien, die die Herzmuskelfunktion untersuchen .
Forschung zu kardialer Hypertrophie
this compound wurde in der Forschung verwendet, um die Wirkung von Kruppel-like-Faktoren (KLF) auf kardiale Hypertrophie zu zeigen
Wirkmechanismus
Target of Action
®-2-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is primarily an alpha-1 adrenergic agonist . Its primary targets are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
Phenylephrine selectively binds to alpha-1 adrenergic receptors , causing venous and arterial vasoconstriction . This interaction with its targets results in an increase in blood pressure and pupil dilation .
Biochemical Pathways
The action of Phenylephrine is mediated by its interaction with alpha-1 adrenergic receptors. This interaction leads to the activation of the G-protein-coupled receptor pathway , which results in the constriction of both arteries and veins .
Pharmacokinetics
Phenylephrine is primarily metabolized in the liver and eliminated in the urine . It has a bioavailability of 38% through the gastrointestinal tract . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . It has an elimination half-life of 2.1–3.4 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects .
Result of Action
The molecular and cellular effects of Phenylephrine’s action include an increase in blood pressure and pupil dilation . It also causes local vasoconstriction . These effects are due to its selective binding to alpha-1 adrenergic receptors and the subsequent activation of the G-protein-coupled receptor pathway .
Action Environment
The action of Phenylephrine can be influenced by environmental factors. For instance, its thermal decomposition processes in nitrogen and air atmospheres have been studied . The results suggested that storage periods of Phenylephrine in selected atmospheres were not less than three years at 298.15 K . Furthermore, thermal decomposition processes in selected atmospheres were always endothermic, non-spontaneous, and entropy reduction process .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQEFFVTALJTD-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C(=CC=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

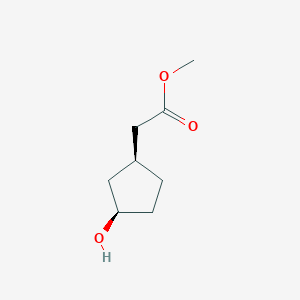
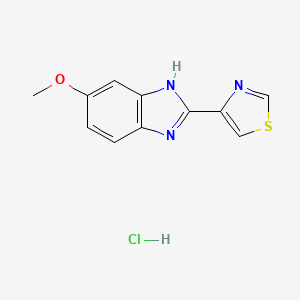
![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)
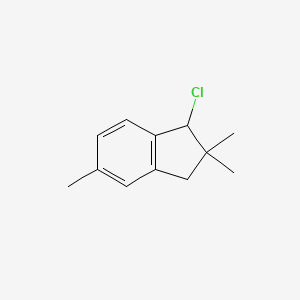
![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)

